1-(2,5-dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
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Overview
Description
1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a dibromobenzenesulfonyl group attached to a dimethylbenzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 5,6-dimethyl-1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the dibromobenzenesulfonyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzodiazole derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(2,5-dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,5-Dibromobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
5,6-Dimethyl-1H-1,3-benzodiazole: The core structure of the target compound.
Other Benzodiazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness: 1-(2,5-Dibromobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is unique due to the presence of both dibromobenzenesulfonyl and dimethylbenzodiazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12Br2N2O2S |
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Molecular Weight |
444.1 g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C15H12Br2N2O2S/c1-9-5-13-14(6-10(9)2)19(8-18-13)22(20,21)15-7-11(16)3-4-12(15)17/h3-8H,1-2H3 |
InChI Key |
QENZLCPLFYTVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Origin of Product |
United States |
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